3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
Overview
Description
“3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE” is a complex organic compound that features a benzotriazole moiety, a nitro group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Core: Starting from aniline derivatives, the benzotriazole core can be synthesized through diazotization followed by cyclization.
Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid.
Amide Formation: The amide bond can be formed by reacting the benzotriazole derivative with an appropriate acid chloride or anhydride in the presence of a base.
Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The benzotriazole and pyrrolidine moieties can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures have been studied for their antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The benzotriazole moiety is known to interact with metal ions, which could be relevant in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole structures.
Nitrobenzamides: Compounds with nitro groups and amide linkages.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.
Uniqueness
“3-NITRO-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(PYRROLIDIN-1-YL)BENZAMIDE” is unique due to the combination of its functional groups, which can impart specific chemical and biological properties.
Properties
IUPAC Name |
3-nitro-N-(2-phenylbenzotriazol-5-yl)-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-23(16-8-11-21(22(14-16)29(31)32)27-12-4-5-13-27)24-17-9-10-19-20(15-17)26-28(25-19)18-6-2-1-3-7-18/h1-3,6-11,14-15H,4-5,12-13H2,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOQCMBWIGZSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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